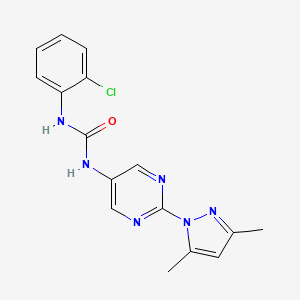

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O/c1-10-7-11(2)23(22-10)15-18-8-12(9-19-15)20-16(24)21-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSXKCTZRUWCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chlorophenyl isocyanate, which is then reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Key Observations :

Ethoxy or methoxy substituents (e.g., in MK13) may confer metabolic stability via steric hindrance against oxidative enzymes.

Replacement of urea with an amide group (e.g., nicotinamide derivative) reduces hydrogen-bonding capacity, which may diminish target engagement .

Functional Groups :

Key Insights :

- Synthetic Routes : The target compound’s synthesis likely parallels MK13’s method (), involving urea formation via reaction of an isocyanate with an amine-containing heterocycle.

- Solubility : The 2-chlorophenyl group reduces aqueous solubility compared to MK13’s dimethoxyphenyl group, necessitating formulation adjustments for in vivo studies .

Biological Activity

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of various functional groups within its structure suggests diverse pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Overview

The compound features a chlorinated phenyl group, a pyrazole ring, and a pyrimidine moiety. The structural composition is crucial for its interaction with biological targets such as enzymes and receptors.

| Component | Description |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |

| Pyrazole Ring | Often linked to anti-inflammatory and analgesic properties. |

| Pyrimidine Moiety | May contribute to kinase inhibition activities. |

Anticancer Properties

Research indicates that compounds similar to 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit key kinases involved in cancer progression, such as Aurora kinases and FLT3 . These kinases play critical roles in cell cycle regulation and proliferation.

Case Study: Kinase Inhibition

A study demonstrated that related compounds effectively inhibited the activity of JNK3 (c-jun N-terminal kinase 3), which is implicated in neurodegenerative diseases and cancer. The IC50 values for these inhibitors ranged from 0.01 to 10 μM, indicating potent activity against this target .

Anti-inflammatory Activity

The pyrazole moiety is well-known for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. For example, compounds structurally related to our target showed IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition .

Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.034 | 353.8 |

| Compound B | 0.052 | 344.56 |

| Celecoxib | 0.054 | Reference |

The biological mechanisms through which 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea exerts its effects involve enzyme-mediated transformations and receptor interactions:

- Kinase Inhibition: The urea group plays a pivotal role in binding to the active sites of kinases, leading to their inhibition.

- Receptor Modulation: The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which could mediate central nervous system effects.

Safety Profile

Preliminary studies on related pyrazole derivatives indicate favorable safety profiles with minimal gastrointestinal toxicity observed in animal models . This aspect is crucial for the development of therapeutic agents aimed at chronic conditions where long-term use is anticipated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.